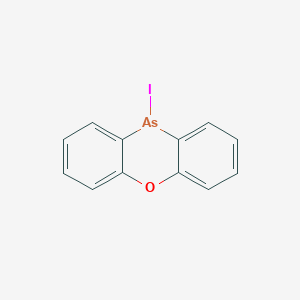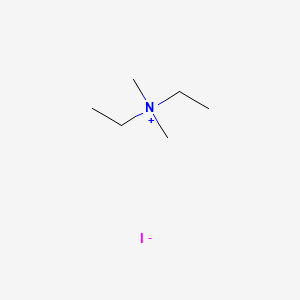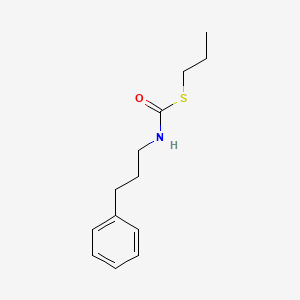![molecular formula C20H16N2O3 B14169991 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione CAS No. 896592-65-7](/img/structure/B14169991.png)
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-component reactions (MCRs) that are highly efficient and yield diverse products. One common method involves the reaction of 2-amino-4H-chromene-3-carbonitrile with phenyl isothiocyanate in the presence of a base such as pyridine . This reaction proceeds through a heterocyclocondensation process to form the desired chromeno-pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave dielectric heating has been reported to enhance the efficiency and yield of the reaction . This method allows for the rapid synthesis of the compound with high purity, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: KMnO4 or Ag(C5H5N)2MnO4 in liquid ammonia.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Phenyl isothiocyanate in dry pyridine.
Major Products Formed
Oxidation: Formation of 7-amino derivatives.
Reduction: Formation of reduced chromeno-pyrimidine derivatives.
Substitution: Formation of substituted chromeno-pyrimidine derivatives.
Scientific Research Applications
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their potential as PARP-1 inhibitors.
Chromeno[2,3-d]pyrimidine derivatives: These compounds have diverse biological activities and are used in the synthesis of various heterocyclic compounds.
Uniqueness
3-Phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit PARP-1 and its potential anti-cancer properties make it a valuable compound for further research and development .
Properties
CAS No. |
896592-65-7 |
|---|---|
Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-phenyl-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
InChI |
InChI=1S/C20H16N2O3/c1-2-8-16-21-19-17(18(23)14-11-6-7-12-15(14)25-19)20(24)22(16)13-9-4-3-5-10-13/h3-7,9-12H,2,8H2,1H3 |
InChI Key |
YVWAJZITNVPJAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=CC=CC=C3O2)C(=O)N1C4=CC=CC=C4 |
solubility |
37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
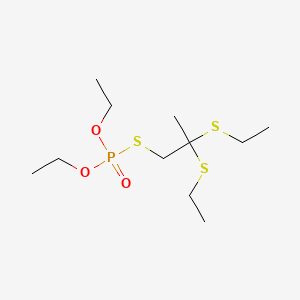
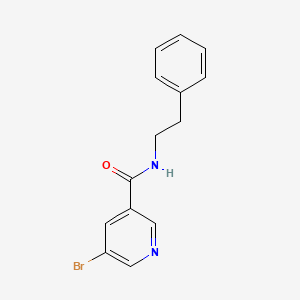
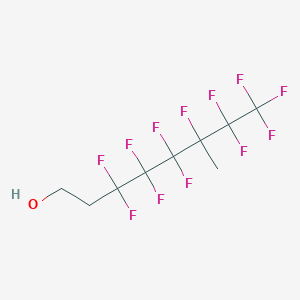
![N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide](/img/structure/B14169922.png)
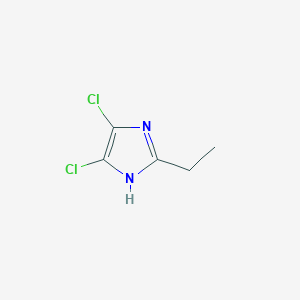
![3,7-Bis(2-bromobenzyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14169941.png)
